molecular formula C9H4F3NO B1597702 3,4,5-Trifluorobenzoylacetonitrile CAS No. 842140-50-5

3,4,5-Trifluorobenzoylacetonitrile

Cat. No.: B1597702
CAS No.: 842140-50-5
M. Wt: 199.13 g/mol
InChI Key: BRAUWLHJOAFANC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorobenzoylacetonitrile typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted benzoylacetonitriles.

    Hydrolysis: 3,4,5-Trifluorobenzamide or 3,4,5-Trifluorobenzoic acid.

    Reduction: 3,4,5-Trifluorobenzylamine.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzoylacetonitrile is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development . The compound can inhibit or modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trifluorobenzoylacetonitrile is unique due to the presence of both the nitrile and acetonitrile groups, which provide distinct reactivity and versatility in synthetic applications. The trifluoromethyl groups enhance its chemical stability and biological activity, making it a valuable intermediate in various chemical and pharmaceutical processes .

Properties

IUPAC Name

3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-6-3-5(8(14)1-2-13)4-7(11)9(6)12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAUWLHJOAFANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375309
Record name 3,4,5-Trifluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-50-5
Record name 3,4,5-Trifluorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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